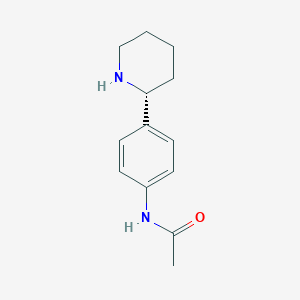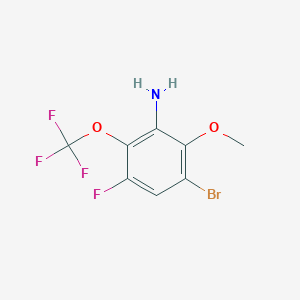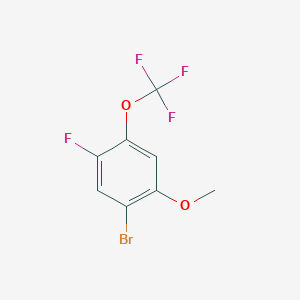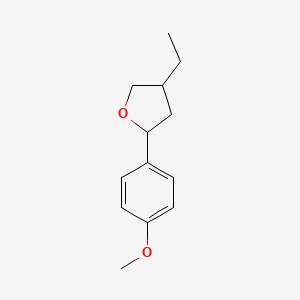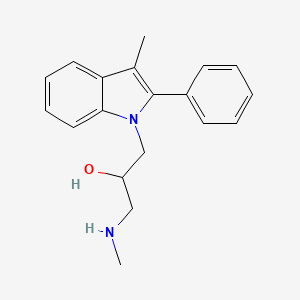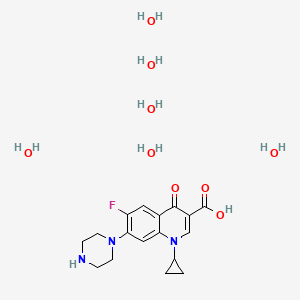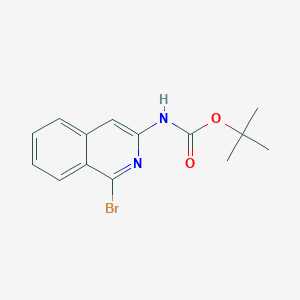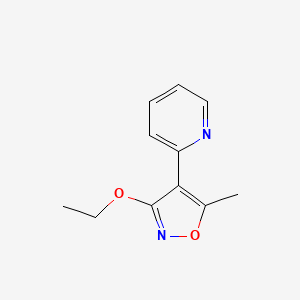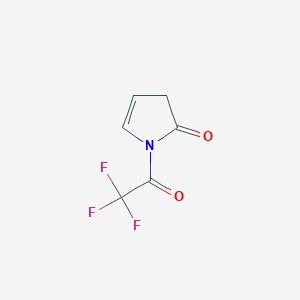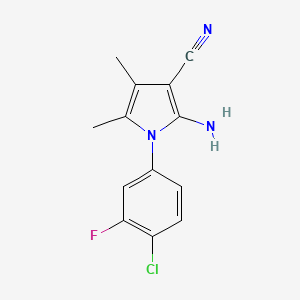
4-(3-Ethylisoxazol-5-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethylisoxazol-5-yl)butan-2-ol is a chemical compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylisoxazol-5-yl)butan-2-ol typically involves the formation of the isoxazole ring followed by the introduction of the butan-2-ol moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but there are also metal-free synthetic routes available .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. The choice of catalysts and reaction conditions is crucial to optimize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Ethylisoxazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethylisoxazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of 4-(3-Ethylisoxazol-5-yl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The isoxazole ring is known to be involved in various biological pathways, including inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5.
4,5-Diphenylisoxazole: A derivative with phenyl groups at positions 4 and 5.
Uniqueness
4-(3-Ethylisoxazol-5-yl)butan-2-ol is unique due to the presence of the butan-2-ol moiety, which imparts different chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
4-(3-ethyl-1,2-oxazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-3-8-6-9(12-10-8)5-4-7(2)11/h6-7,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
BGHXSCFFKPNWAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=C1)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


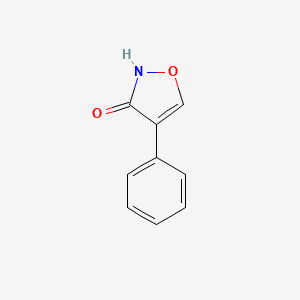
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
